

# NCATS-SM1441: A Potent Lactate Dehydrogenase Inhibitor for Cancer Therapy

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## Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

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## Abstract

**NCATS-SM1441** is a novel, potent, and selective small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the metabolic reprogramming of cancer cells.[1] Developed by the National Center for Advancing Translational Sciences (NCATS), this pyrazole-based compound has demonstrated significant promise as a therapeutic agent by targeting the metabolic vulnerability of tumors that rely on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This technical guide provides a comprehensive overview of **NCATS-SM1441**, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## Introduction: The Role of Lactate Dehydrogenase in Cancer

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. One of the key hallmarks of this metabolic reprogramming is the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[2][3] This metabolic shift is facilitated by the upregulation of lactate dehydrogenase (LDH), particularly the LDHA isoform, which catalyzes the interconversion of pyruvate and lactate with concomitant oxidation of NADH to NAD+.[4][5]

The regeneration of NAD<sup>+</sup> by LDH is crucial for maintaining a high glycolytic flux, which provides cancer cells with ATP and essential biosynthetic precursors.<sup>[4]</sup> Furthermore, the resulting lactate-rich, acidic tumor microenvironment promotes tumor invasion, metastasis, and immune evasion. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy to selectively target cancer cells.

**NCATS-SM1441** was identified through a lead optimization campaign of a pyrazole-based series of compounds and has shown potent inhibition of both LDHA and LDHB, making it a valuable tool for studying the therapeutic potential of LDH inhibition.<sup>[1]</sup>

## NCATS-SM1441: Core Data and Properties

**NCATS-SM1441** is a small molecule with the following chemical and biological properties:

Property	Value	Reference
Molecular Formula	C31H25FN4O4S3	<sup>[1]</sup>
CAS Registry No.	1964517-04-1	<sup>[1]</sup>
Primary Target	Lactate Dehydrogenase A (LDHA) and B (LDHB)	<sup>[1]</sup>

## In Vitro Potency and Cytotoxicity

**NCATS-SM1441** exhibits potent enzymatic inhibition of both LDHA and LDHB and demonstrates cytotoxic effects in various cancer cell lines.

Assay Type	Target/Cell Line	IC50	Reference
Enzymatic Inhibition	LDHA	40 nM	<sup>[6]</sup>
Enzymatic Inhibition	LDHB	40 nM	<sup>[7]</sup>
Cytotoxicity	A673 (Ewing's Sarcoma)	105 nM	MedchemExpress
Cytotoxicity	MIA PaCa-2 (Pancreatic Cancer)	347 nM	MedchemExpress

## In Vivo Pharmacokinetics

While specific pharmacokinetic parameters for **NCATS-SM1441** are not publicly available in a detailed tabular format, the lead optimization program focused on improving these properties for in vivo studies. The parent publication by Rai et al. (2020) indicates that **NCATS-SM1441** possesses desirable attributes for in vivo LDH inhibition studies.[5]

## Mechanism of Action and Signaling Pathway

**NCATS-SM1441** exerts its anticancer effects by directly inhibiting the enzymatic activity of lactate dehydrogenase. This inhibition disrupts the delicate metabolic balance in cancer cells that are highly dependent on aerobic glycolysis.

## Disruption of Glycolysis and NAD<sup>+</sup> Regeneration

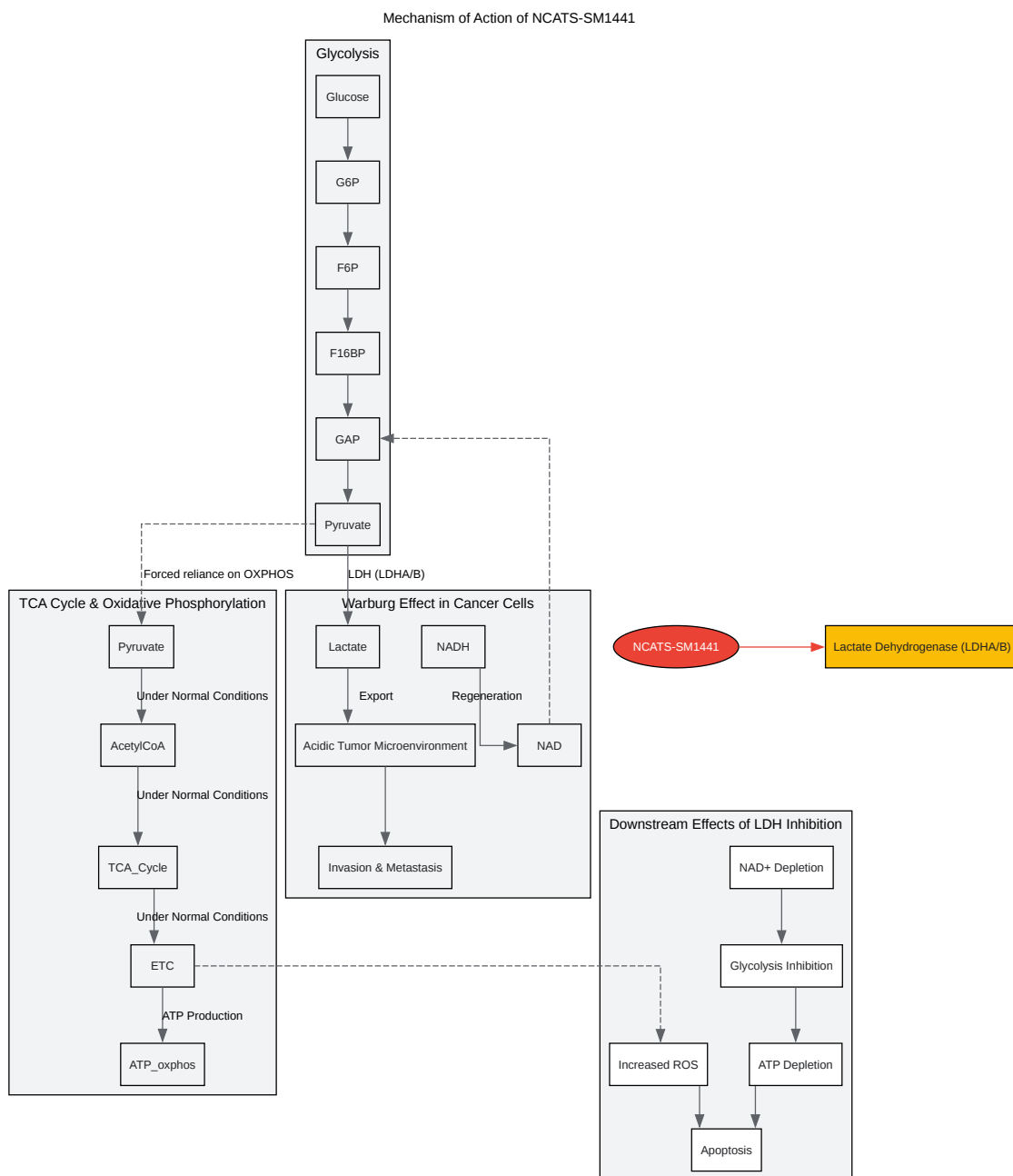
By blocking the conversion of pyruvate to lactate, **NCATS-SM1441** prevents the regeneration of NAD<sup>+</sup> from NADH.[4] The depletion of the cellular NAD<sup>+</sup> pool inhibits the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis, thereby halting the entire pathway. This leads to a rapid decrease in ATP production and an accumulation of glycolytic intermediates.

## Induction of Oxidative Stress and Apoptosis

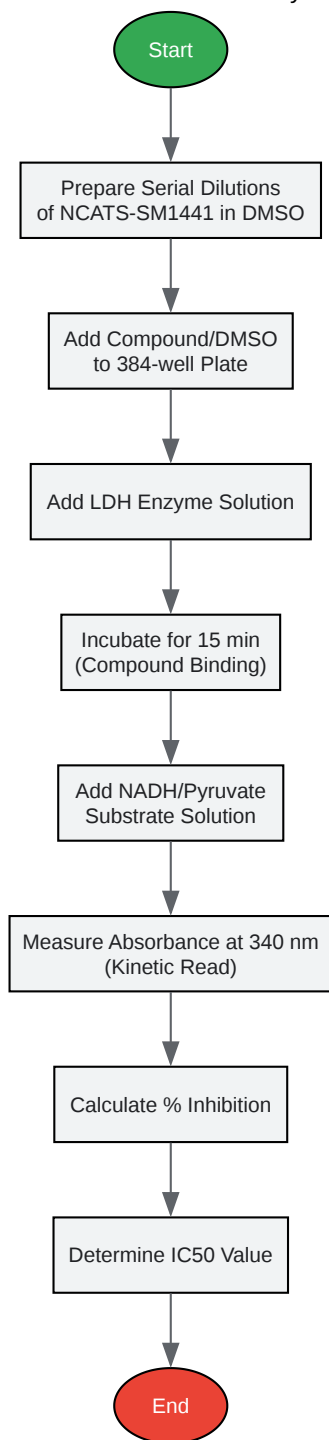
The inhibition of LDH can force cancer cells to rely more on mitochondrial oxidative phosphorylation for energy production, leading to an increase in reactive oxygen species (ROS).[8] This elevated oxidative stress can damage cellular components and trigger apoptosis through the mitochondrial pathway.[8]

## Targeting Tumors with Mitochondrial Defects

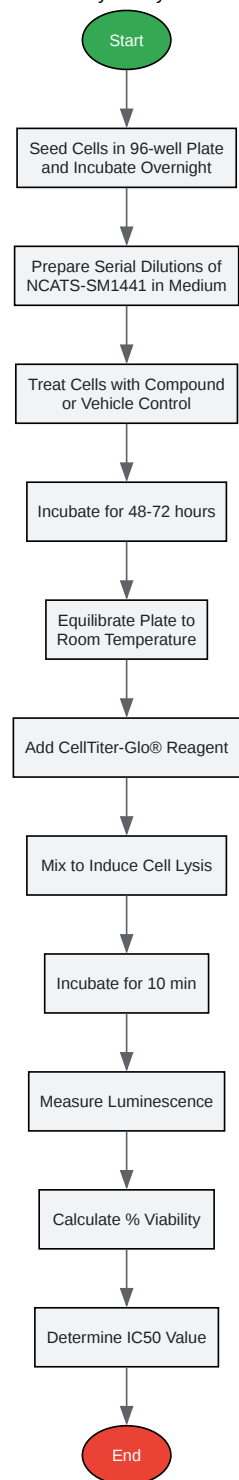
Cancers with mitochondrial electron transport chain (ETC) defects, such as Hürthle cell carcinoma, are particularly vulnerable to LDH inhibition.[1] These tumors have a limited capacity for oxidative phosphorylation and are therefore heavily reliant on glycolysis for survival. By inhibiting LDH, **NCATS-SM1441** effectively shuts down the primary energy source of these cancer cells.



## LDH Biochemical Inhibition Assay Workflow



## Cell Viability Assay Workflow

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## References

- 1. NCATS-SM1441 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting lactate dehydrogenase B-dependent mitochondrial metabolism affects tumor initiating cells and inhibits tumorigenesis of non-small cell lung cancer by inducing mtDNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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